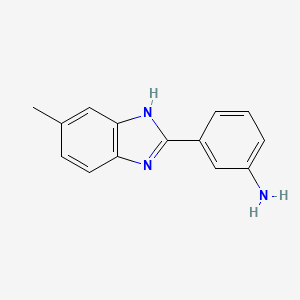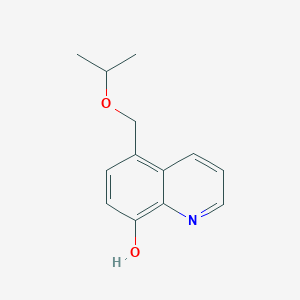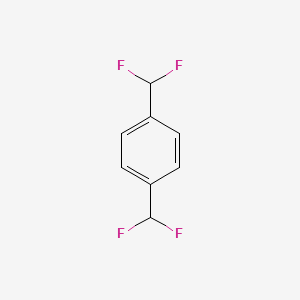
1,4-双(二氟甲基)苯
描述
1,4-Bis(difluoromethyl)benzene is an organic compound with the chemical formula C8H6F4. It is a derivative of benzene where two hydrogen atoms in the para positions are replaced by difluoromethyl groups. This compound is known for its unique properties and applications in various fields, including organic synthesis and drug research .
科学研究应用
1,4-Bis(difluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and biologically active molecules.
Drug Research: The compound is valuable in drug research for synthesizing drugs and biologically active compounds.
Material Science: It is used in the preparation of polymers and other materials with enhanced thermal stability and reduced dielectric constant.
作用机制
Target of Action
1,4-Bis(difluoromethyl)benzene is primarily used as an intermediate in the synthesis of various chemical compounds . It plays a crucial role in the formation of polymers known as “parylenes”, which are extensively applied in electronics and semiconductor industries .
Mode of Action
The compound interacts with its targets through a process known as fluorination . In this process, the difluoromethyl groups modify the structure of the target molecule, leading to changes in its biological activity or pharmacokinetics .
Biochemical Pathways
The primary biochemical pathway affected by 1,4-Bis(difluoromethyl)benzene is the synthesis of parylenes . The compound is used as an intermediate in the formation of these polymers, which are known for their thermal stability and reduced dielectric constant and moisture absorption .
Result of Action
The primary result of the action of 1,4-Bis(difluoromethyl)benzene is the production of parylenes . These polymers have a wide range of applications in the electronics and semiconductor industries due to their enhanced thermal stability and reduced dielectric constant and moisture absorption .
Action Environment
The action of 1,4-Bis(difluoromethyl)benzene can be influenced by various environmental factors. For instance, the yield and reaction time of the synthesis process can be significantly improved under microwave-assisted conditions . Additionally, the compound’s action, efficacy, and stability can also be affected by the presence of other chemical agents in the reaction environment .
生化分析
Biochemical Properties
1,4-Bis(difluoromethyl)benzene plays a significant role in biochemical reactions due to its unique structure and reactivity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phase transfer catalysts, enhancing the efficiency of certain reactions . The nature of these interactions often involves the formation of organophilic compounds that diffuse freely in the organic phase, facilitating various biochemical processes .
Cellular Effects
The effects of 1,4-Bis(difluoromethyl)benzene on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 1,4-Bis(difluoromethyl)benzene can alter the thermal stability and dielectric constant of polymers, which in turn affects cellular functions . These changes can lead to modifications in cell signaling pathways and gene expression, impacting overall cellular metabolism.
Molecular Mechanism
At the molecular level, 1,4-Bis(difluoromethyl)benzene exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to interact with phase transfer catalysts, enhancing the efficiency of certain reactions . Additionally, it can cause changes in gene expression by altering the thermal stability and dielectric constant of polymers .
Temporal Effects in Laboratory Settings
The effects of 1,4-Bis(difluoromethyl)benzene change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have demonstrated that 1,4-Bis(difluoromethyl)benzene remains stable under specific conditions, but its effects can vary depending on the duration of exposure and environmental factors . Long-term studies have shown that the compound can have lasting impacts on cellular function, particularly in in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of 1,4-Bis(difluoromethyl)benzene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the efficiency of biochemical reactions. At higher doses, it can cause toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact changes significantly beyond a certain dosage . High doses of 1,4-Bis(difluoromethyl)benzene can lead to toxicity and adverse effects on animal health .
Metabolic Pathways
1,4-Bis(difluoromethyl)benzene is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s unique structure allows it to participate in reactions that alter the thermal stability and dielectric constant of polymers, affecting overall metabolic processes . These interactions can lead to changes in metabolite levels and metabolic flux, impacting cellular function.
Transport and Distribution
The transport and distribution of 1,4-Bis(difluoromethyl)benzene within cells and tissues are critical for its biochemical effects. The compound interacts with transporters and binding proteins that facilitate its movement within the cell . These interactions influence the localization and accumulation of 1,4-Bis(difluoromethyl)benzene, affecting its overall activity and function .
Subcellular Localization
1,4-Bis(difluoromethyl)benzene’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These processes ensure that 1,4-Bis(difluoromethyl)benzene reaches its intended site of action, where it can exert its biochemical effects effectively .
准备方法
化学反应分析
1,4-Bis(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the difluoromethyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction:
Photochemical Reactions: Photochemical chlorination can convert 1,4-bis(difluoromethyl)benzene to 1,4-bis(chlorodifluoromethyl)benzene.
相似化合物的比较
1,4-Bis(difluoromethyl)benzene can be compared with other similar compounds, such as:
1,4-Bis(trifluoromethyl)benzene: This compound has trifluoromethyl groups instead of difluoromethyl groups, which can lead to different reactivity and properties.
1,4-Bis(chlorodifluoromethyl)benzene: This compound has chlorodifluoromethyl groups, which can affect its chemical behavior and applications.
The uniqueness of 1,4-bis(difluoromethyl)benzene lies in its specific substitution pattern and the presence of difluoromethyl groups, which impart distinct properties and reactivity compared to other similar compounds.
属性
IUPAC Name |
1,4-bis(difluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKMZVCSRVFUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370092 | |
| Record name | 1,4-Bis(difluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369-54-0 | |
| Record name | 1,4-Bis(difluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=369-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(difluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a simple and efficient method to synthesize 1,4-bis(chlorodifluoromethyl)benzene from 1,4-bis(difluoromethyl)benzene?
A1: [] A straightforward method for synthesizing 1,4-bis(chlorodifluoromethyl)benzene involves reacting 1,4-bis(difluoromethyl)benzene with chlorine gas (Cl2) under specific conditions. The reaction is carried out at a temperature between 50-90°C and a pressure greater than 1 atmosphere. This method can be implemented in both batch and continuous processes, offering high efficiency for large-scale production of 1,4-bis(chlorodifluoromethyl)benzene. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



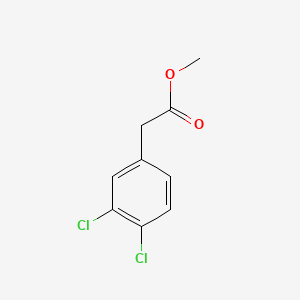
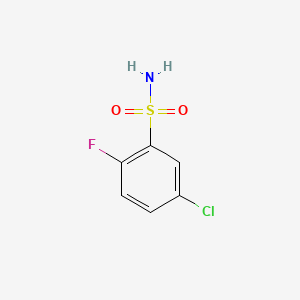
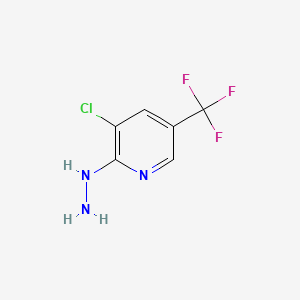
![5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B1349234.png)
![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)
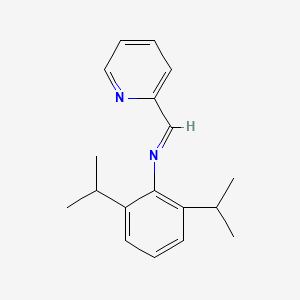
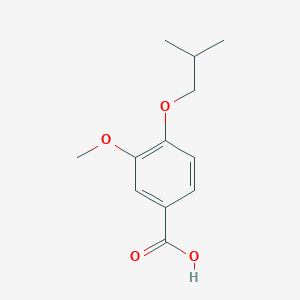
![2-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1349248.png)
![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)

![(3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1349253.png)
